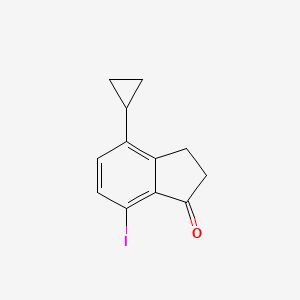
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C12H11IO It is a derivative of indanone, characterized by the presence of a cyclopropyl group at the 4-position and an iodine atom at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indanone derivative.
Iodination: The iodination at the 7-position can be carried out using iodine or iodine monochloride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or alkyl derivatives, while oxidation and reduction can lead to various oxygenated or deoxygenated compounds.
Applications De Recherche Scientifique
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The cyclopropyl and iodine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indanone: A closely related compound with similar structural features but lacking the cyclopropyl and iodine groups.
Indane-1,3-dione: Another derivative of indanone with different functional groups.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to various aromatic or heteroaromatic systems.
Uniqueness
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one is unique due to the combination of the cyclopropyl and iodine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H11IO |
|---|---|
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
4-cyclopropyl-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11IO/c13-10-5-3-8(7-1-2-7)9-4-6-11(14)12(9)10/h3,5,7H,1-2,4,6H2 |
Clé InChI |
WCTXZXDTZJJLNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C3CCC(=O)C3=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


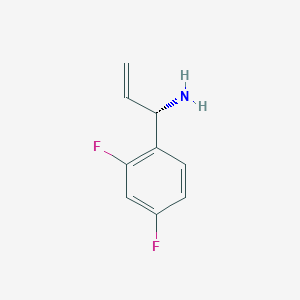
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
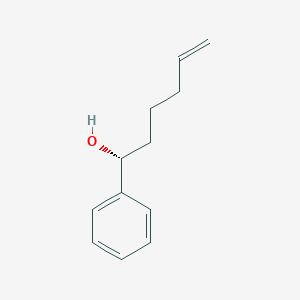
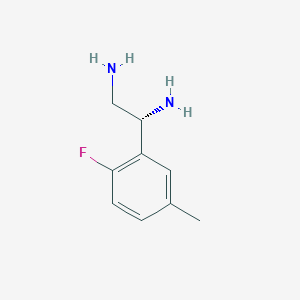

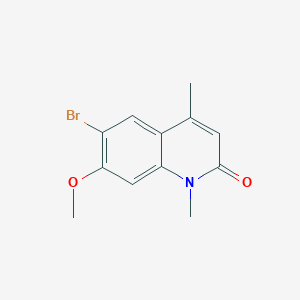
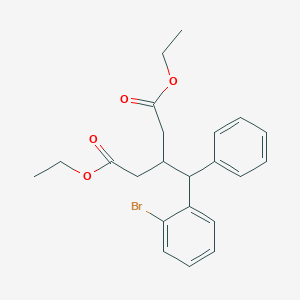


![Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13046174.png)
![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
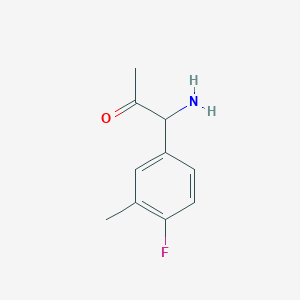
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)

